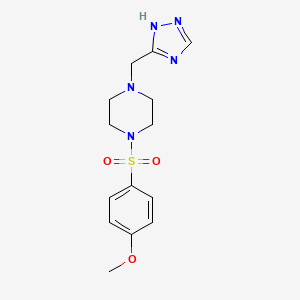![molecular formula C15H27N3O3 B6979233 [2-(4-Aminooxan-2-yl)piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B6979233.png)
[2-(4-Aminooxan-2-yl)piperidin-1-yl]-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Aminooxan-2-yl)piperidin-1-yl]-morpholin-4-ylmethanone is a complex organic compound that features a piperidine ring, a morpholine ring, and an aminooxane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Aminooxan-2-yl)piperidin-1-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Aminooxan-2-yl)piperidin-1-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(4-Aminooxan-2-yl)piperidin-1-yl]-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects .
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action of [2-(4-Aminooxan-2-yl)piperidin-1-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds with a piperidine ring, such as piperine and piperidine alkaloids, share structural similarities and may exhibit comparable biological activities.
Morpholine derivatives: Compounds containing a morpholine ring, such as morpholine itself, are used in various chemical and pharmaceutical applications.
Uniqueness
What sets [2-(4-Aminooxan-2-yl)piperidin-1-yl]-morpholin-4-ylmethanone apart is its combination of the piperidine, morpholine, and aminooxane groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
[2-(4-aminooxan-2-yl)piperidin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c16-12-4-8-21-14(11-12)13-3-1-2-5-18(13)15(19)17-6-9-20-10-7-17/h12-14H,1-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWUNPAJMHJHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CC(CCO2)N)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-[(3-Ethyltriazol-4-yl)methylamino]ethyl]-4-methoxyphenol](/img/structure/B6979153.png)
![1-(3-bromo-2-tert-butylsulfanylphenyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]methanamine](/img/structure/B6979157.png)
![1-[(3-Bromo-2-tert-butylsulfanylphenyl)methyl]-3-(hydroxymethyl)piperidin-4-ol](/img/structure/B6979163.png)


![1'-(1H-indazol-6-ylmethyl)spiro[3,4-dihydronaphthalene-2,4'-piperidine]-1-one](/img/structure/B6979192.png)
![(1R,2S)-2-(2-methylphenyl)-N-[(3-methyltriazol-4-yl)methyl]cyclopropan-1-amine](/img/structure/B6979200.png)
![N-ethyl-4-[2-(2-methoxyethoxy)ethyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B6979205.png)
![1-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6979213.png)
![1-(2-bicyclo[2.2.2]octanyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]ethanamine](/img/structure/B6979216.png)
![2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979221.png)
![2-[[4-(5-Chloro-1,3-benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B6979232.png)
![2-[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979246.png)
![2-[1-(2-Ethoxyethylsulfonyl)piperidin-2-yl]oxan-4-amine](/img/structure/B6979254.png)
